(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
This compound is a piperazine-based hybrid molecule featuring a benzo[d]thiazole and pyrazine scaffold. Its synthesis likely involves coupling a pyrazine-2-carboxylic acid derivative with a 4,7-dimethylbenzo[d]thiazol-2-yl-piperazine intermediate via an amide or urea linkage, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-4-13(2)16-15(12)21-18(25-16)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXMJXIACHIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Coupling with Pyrazine: Finally, the intermediate is coupled with pyrazine-2-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The biological activity of this compound is hypothesized to involve interactions with various biological targets, potentially influencing pathways related to cancer and neurological disorders. Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate its activity spectrum based on its structural features.
Potential Mechanisms:
- Anticancer Activity : The structural components suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis.
- Neuropharmacological Effects : Due to the piperazine moiety, it may exhibit effects on neurotransmitter systems, making it a candidate for research into neurodegenerative diseases.
Medicinal Chemistry
The compound's unique structure allows it to be explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases, particularly cancers and neurological disorders.
Pharmacological Studies
Research has indicated that compounds similar to (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone may possess significant pharmacological activities, including:
- Antitumor Effects : Investigations into its efficacy against specific cancer cell lines are ongoing.
- CNS Activity : Studies are being conducted to evaluate its potential as an anxiolytic or antidepressant agent.
Case Studies and Research Findings
Several studies have highlighted the importance of compounds with similar structures:
- Cancer Research : A study published in Biochemical and Biophysical Research Communications examined the effects of benzothiazole derivatives on tumor growth inhibition, suggesting that modifications to the benzothiazole structure could enhance anticancer properties .
- Neuropharmacology : Research has shown that piperazine derivatives can modulate serotonin receptors, indicating potential applications in treating mood disorders. The interaction of similar compounds with neurotransmitter systems has been documented extensively .
Mechanism of Action
The mechanism of action of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Heterocyclic Ureas
Compounds such as those in (e.g., 11a–11o) share a piperazine-thiazole core but differ in substituents and terminal groups. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) has a fluorophenyl-urea group, yielding 85.1% with ESI-MS m/z 484.2 .
Table 1: Comparison of Yields and Molecular Weights
| Compound | Yield (%) | ESI-MS [M+H]+ | Key Structural Feature |
|---|---|---|---|
| 11a (Fluorophenyl urea) | 85.1 | 484.2 | Fluorophenyl, hydrazinyl-oxoethyl |
| 11k (Chloro-CF₃-phenyl urea) | 88.0 | 568.2 | Chloro-CF₃-phenyl, hydrazinyl |
| Target compound | N/A | ~397 (calc.) | Pyrazine, dimethylbenzo[d]thiazole |
Note: The target compound’s exact yield and mass are inferred from structural analogs due to lack of direct data .
Pyrazine-Piperazine Hybrids
describes 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g), which shares the pyrazine-piperazine motif. However, the target compound lacks the imidazo[4,5-b]pyridine scaffold and instead incorporates a benzo[d]thiazole. The pyrazin-2-ylmethyl group in 27g may enhance solubility compared to the methanone linkage in the target compound .
Thiophene and Trifluoromethyl Derivatives
Compounds like 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) ( ) utilize a thiophene ring instead of pyrazine. The trifluoromethyl group in MK47 improves metabolic stability, whereas the dimethylbenzo[d]thiazole in the target compound may enhance binding to hydrophobic pockets in biological targets .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods for MK47 ( ), where coupling agents like HOBt/TBTU are used to link carboxylic acids to piperazine. However, the absence of hydrazinyl or urea groups (cf. ) may simplify purification .
- Bioactivity Trends : Benzo[d]thiazole derivatives often exhibit antitumor and antimicrobial activity, while pyrazine-piperazine hybrids are explored for kinase inhibition ( ). The dimethyl substitution on the benzo[d]thiazole may reduce cytotoxicity compared to halogenated analogs ( ) .
Biological Activity
The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperazine moiety, a benzo[d]thiazole unit, and a pyrazine substituent, suggest various pharmacological applications. This article explores the biological activity of this compound based on available research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
The compound's structure contributes to its interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to antidepressant activity by inhibiting the reuptake of these neurotransmitters. Additionally, the presence of the benzo[d]thiazole moiety is linked to anticancer activities, potentially through apoptosis induction in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives, which include similar structural components to our compound. For instance, compounds with benzothiazole and piperazine moieties have shown promising results against various cancer cell lines. One study reported that certain derivatives could activate procaspase-3, leading to increased apoptosis in U937 lymphoma cells .
In vitro tests demonstrated that compounds exhibiting structural similarities to this compound could effectively inhibit tumor growth in multiple cell lines, including those resistant to conventional therapies .
Neuroprotective Effects
The compound's potential neuroprotective properties were highlighted in studies involving neuronal nitric oxide synthase (nNOS) inhibition. Compounds derived from similar scaffolds showed significant selectivity for nNOS over other isoforms, suggesting a mechanism that could protect neurons from excitotoxic damage . In animal models of Parkinson’s disease, treatment with these compounds resulted in improved motor function and neurochemical profiles indicative of neuroprotection .
Case Studies
- Neuroprotective Study : A study involving 6-OHDA-induced unilaterally lesioned rats treated with similar compounds demonstrated significant improvements in both motor and non-motor functions. The treated rats exhibited increased dopamine levels and reduced glutamate and nitrite levels in the brain, indicating a neuroprotective effect .
- Anticancer Evaluation : Another investigation assessed the anticancer activity of benzothiazole derivatives against U937 and MCF-7 cell lines. The results indicated that specific derivatives activated procaspase-3 effectively, leading to enhanced apoptosis and selective cytotoxicity towards cancer cells .
Q & A
Basic Research Questions
What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of the benzo[d]thiazole, piperazine, and pyrazine moieties. Critical factors include:
- Temperature control during nucleophilic substitution to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to balance reactivity and solubility .
- Reaction time optimization for intermediates like the benzo[d]thiazol-2-yl-piperazine precursor.
Methodological validation via HPLC or TLC is essential to confirm purity (>95%) at each step .
How is the molecular structure confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on:
- and NMR for verifying connectivity of the piperazine bridge and aromatic substituents.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (CHNOS, MW: 484.6 g/mol) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1650 cm) .
Advanced Research Questions
How can computational methods predict biological activity, and what contradictions exist in pharmacological data?
- PASS (Prediction of Activity Spectra for Substances) models suggest potential kinase inhibition or antimicrobial activity due to the benzothiazole and pyrazine motifs . Contradictions arise when experimental assays (e.g., MIC tests) show weaker activity than predicted, possibly due to poor solubility or off-target effects .
- Molecular docking against targets like COX-2 or bacterial enzymes can resolve discrepancies by identifying binding modes .
What strategies address low stability in aqueous environments during biological assays?
- Formulation optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation to enhance solubility .
- pH adjustment : Stability improves at pH 6–8, avoiding hydrolysis of the methanone group .
- Lyophilization : Prevents degradation during long-term storage .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl or -CF) on the benzothiazole ring improves target affinity .
- Piperazine substitution : Replacing dimethyl groups with bulkier substituents (e.g., benzyl) alters pharmacokinetics and CNS penetration .
- Pyrazine functionalization : Adding polar groups (-OH, -NH) enhances water solubility but may reduce membrane permeability .
Methodological Challenges
How should researchers resolve conflicting data in enzyme inhibition assays?
- Assay validation : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across orthogonal platforms (e.g., fluorescence vs. radiometric assays) .
- Metabolite profiling : LC-MS/MS can identify degradation products that interfere with activity measurements .
What synthetic routes minimize byproducts during piperazine-thiazole coupling?
- Stepwise coupling : Isolate the benzo[d]thiazole-piperazine intermediate before methanone formation to reduce side reactions .
- Catalytic optimization : Use Pd-mediated cross-coupling or microwave-assisted synthesis to improve yield (>70%) .
Data Reproducibility and Reporting
How can researchers ensure reproducibility in pharmacological studies?
- Detailed synthetic protocols : Report exact reaction conditions (e.g., solvent ratios, catalyst loading) and purification steps .
- Open-data practices : Share raw NMR, MS, and HPLC chromatograms in supplementary materials .
Pharmacokinetic Profiling
What in vitro models predict bioavailability and metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
